Cas no 93-51-6 (2-Methoxy-4-methylphenol)

2-Methoxy-4-methylphenol, also known as creosol, is a phenolic compound with the molecular formula C₈H₁₀O₂. It is characterized by its aromatic, smoky odor and is commonly used as an intermediate in organic synthesis. This compound exhibits notable solubility in organic solvents and moderate stability under standard conditions, making it suitable for applications in flavor and fragrance formulations, as well as in the production of pharmaceuticals and agrochemicals. Its methoxy and methyl substituents contribute to its reactivity in electrophilic aromatic substitution reactions, allowing for versatile functionalization. 2-Methoxy-4-methylphenol is valued for its role in synthesizing more complex aromatic derivatives.
2-Methoxy-4-methylphenol structure
2-Methoxy-4-methylphenol structure
Product Name:2-Methoxy-4-methylphenol
CAS No:93-51-6
MF:C8H10O2
MW:138.163802623749
MDL:MFCD00002378
CID:34704
PubChem ID:7144
Update Time:2025-11-02

2-Methoxy-4-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-4-methylphenol
    • 2-2-Methoxy-4-methylphenol
    • Nature 4-Methyl guaiacol
    • 2-methoxy-4-cresol
    • 2-methoxy-4-methyl-phenol
    • 2-Methoxy-p-cresol
    • 3-methoxy-4-hydroxytoluene
    • 4-Methylguaiacol1000µg
    • Creosol
    • Homoguaiacol
    • p-Creosol
    • p-Cresol,2-methoxy
    • Phenol,2-methoxy-4-methyl
    • p-Methylguaiacol
    • 4-Hydroxy-3-methoxy-1-methyl-benzene
    • 2-Hydroxy-5-methylanisole
    • 4-Methyl guaiacol
    • Homocatechol monomethyl ether
    • 4-Methylguaiacol
    • Phenol, 2-methoxy-4-methyl-
    • 4-Hydroxy-3-methoxytoluene
    • p-Cresol, 2-methoxy-
    • Rohkcrsol
    • Kreosol
    • Cresolum drudum
    • 4-Methyl-2-methoxyphenol
    • Valspice
    • 4-Hydroxy-3-methoxy-1-methylbenzene
    • Kreosol [German]
    • 1-Hydroxy-2-met
    • 2-Methoxy-4-methylphenol (ACI)
    • Creosol (6CI)
    • p-Cresol, 2-methoxy- (8CI)
    • 3-Methoxy-4-hydroxybenzaldhyde
    • Methyl guaiacol
    • Methylguaiacol-4
    • NSC 4969
    • MDL: MFCD00002378
    • Inchi: 1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3
    • InChI Key: PETRWTHZSKVLRE-UHFFFAOYSA-N
    • SMILES: OC1C(OC)=CC(C)=CC=1
    • BRN: 1862340

Computed Properties

  • Exact Mass: 138.06800
  • Monoisotopic Mass: 138.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.5
  • Surface Charge: 0
  • Tautomer Count: 3

Experimental Properties

  • Color/Form: Colorless to yellowish aromatic liquid with strong refractive property.
  • Density: 1.092 g/mL at 25 °C(lit.)
  • Melting Point: 5 °C (lit.)
  • Boiling Point: 221-222 °C(lit.)
  • Flash Point: Fahrenheit: 210.2 ° f
    Celsius: 99 ° c
  • Refractive Index: n20/D 1.535-1.539
    n20/D 1.537(lit.)
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 29.46000
  • LogP: 1.70920
  • Merck: 2571
  • FEMA: 2671
  • Solubility: It can be miscible with ethanol, benzene, chloroform, ether, glacial acetic acid, etc., and slightly soluble in water.

2-Methoxy-4-methylphenol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319
  • Warning Statement: P301 + P312 + P330-P305 + P351 + P338
  • Hazardous Material transportation number:2810
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36-S24/25
  • FLUKA BRAND F CODES:10
  • RTECS:GP1755000
  • Hazardous Material Identification: Xi
  • HazardClass:6.1(a)
  • PackingGroup:II
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Safety Term:6.1(a)
  • Packing Group:II
  • Risk Phrases:R36/37/38

2-Methoxy-4-methylphenol Customs Data

  • HS CODE:29095090
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Methoxy-4-methylphenol Pricemore >>

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2-Methoxy-4-methylphenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt ,  Zinc Solvents: Water ;  2 h, 0.7 MPa, 130 °C
1.2 Reagents: Water ;  cooled
Reference
Highly-efficient and magnetically-separable ZnO/Co@N-CNTs catalyst for hydrodeoxygenation of lignin and its derived species under mild conditions
Ranaware, Virendra; Verma, Deepak; Insyani, Rizki; Riaz, Asim; Kim, Seung Min; et al, Green Chemistry, 2019, 21(5), 1021-1042

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon ,  ZIF 8 Solvents: Water ;  2 h, 0.2 MPa, 90 °C
Reference
Palladium nanoparticles stabilized with N-doped porous carbons derived from metal-organic frameworks for selective catalysis in biofuel upgrade: the role of catalyst wettability
Chen, Yu-Zhen; Cai, Guorui; Wang, Yanmei; Xu, Qiang; Yu, Shu-Hong; et al, Green Chemistry, 2016, 18(5), 1212-1217

Production Method 3

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Decalin ,  Water ;  4 h, 200 °C
Reference
A general approach towards efficient catalysis in Pickering emulsions stabilized by amphiphilic RGO-Silica hybrid materials
Wei, Xu-Rui; Liu, Jun; Yang, Yong; Deng, Li, RSC Advances, 2014, 4(67), 35744-35749

Production Method 4

Reaction Conditions
1.1 Catalysts: Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… (defected derivatives) Solvents: Isopropanol ;  6 h, 150 °C
Reference
Unveiling and understanding the remarkable enhancement in the catalytic activity by the defect creation in UIO-66 during the catalytic transfer hydrodeoxygenation of vanillin with isopropanol
Kar, Ashish Kumar; Sarkar, Ranjini; Manal, Arjun K.; Kumar, Ravi; Chakraborty, Sudip; et al, Applied Catalysis, 2023, 325,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper ,  Silica ;  8 h, 2.0 atm, 170 °C
Reference
Stabilizing the interfacial Cu0-Cu+ dual sites toward furfural hydrodeoxygenation to 2-methylfuran via fabricating nest-like copper phyllosilicate precursor
Zhang, Junbo; Ding, Guoqiang; Jin, Yu; Wei, Lisha; Li, Xianqing; et al, Fuel, 2023, 337,

Production Method 6

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Palladium Solvents: 1-Butanol ;  60 min, 70 °C
Reference
Preparation method of palladium catalyst supported on resin carbon spheres and its application in hydrodeoxygenation of vanillin
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Melamine resin (mesoporous sulfonated) Solvents: Water ;  2 h, 110 °C
Reference
Promotion of sulfonic acid groups on biomass carbons loading ultrafine palladium nanoparticles for the efficient hydrodeoxygenation of vanillin in water
Ran, Jiansu; YangCheng, Ruixue; Cui, Yuntong; Wang, Jianjian, Current Research in Green and Sustainable Chemistry, 2022, 5,

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Production Method 9

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Production Method 10

Reaction Conditions
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
Reference
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

Production Method 11

Reaction Conditions
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
Reference
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Boronic acid, B,B′-[1,1′-biphenyl]-4,4′-diylbis-, polymer with 1,1′,1′′,1′′′-met… Solvents: Isopropanol ,  Water ;  2 h, 1 MPa, 70 °C
Reference
Palladium catalysts based on porous aromatic frameworks for vanillin hydrogenation: Tuning the activity and selectivity by introducing functional groups
Bazhenova, M. A.; Kulikov, L. A.; Bolnykh, Yu. S.; Maksimov, A. L.; Karakhanov, E. A., Catalysis Communications, 2022, 170,

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: Ruthenium(1+), bis(acetonitrile)chloro[(4-hydroxy-2,6-pyridinediyl-κN)bis(3-meth… Solvents: Methanol ;  1 h, 290 psi, 150 °C
Reference
Selective hydrodeoxygenation of aromatic compounds
, United States, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydrogen Catalysts: 2410987-96-9 Solvents: Methanol ;  1 h, 20 bar, 150 °C
Reference
Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complexes
Yao, Wenzhi ; Das, Sanjit; De Lucia, Nicholas A.; Qu, Fengrui ; Boudreaux, Chance M. ; et al, Organometallics, 2020, 39(5), 662-669

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ;  0.5 MPa, rt → 150 °C; 5 h, 150 °C
Reference
Mild-temperature hydrodeoxygenation of vanillin over porous nitrogen-doped carbon black supported nickel nanoparticles
Nie, Renfeng; Yang, Huanhuan; Zhang, Haifu; Yu, Xiaolong; Lu, Xinhuan; et al, Green Chemistry, 2017, 19(13), 3126-3134

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  MIL 101(Cr) (sulfonic acid-functionalized) Solvents: Water ;  0.5 MPa, rt → 100 °C; 120 min, 100 °C
Reference
Palladium nanoparticles incorporated within sulfonic acid-functionalized MIL-101(Cr) for efficient catalytic conversion of vanillin
Zhang, Fumin; Jin, Yan; Fu, Yanghe; Zhong, Yijun; Zhu, Weidong; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(33), 17008-17015

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Water ;  1 h, 1 MPa, 150 °C
Reference
Synthesis of Palladium Nanoparticles Supported on Mesoporous N-Doped Carbon and Their Catalytic Ability for Biofuel Upgrade
Xu, Xuan; Li, Yi; Gong, Yutong; Zhang, Pengfei; Li, Haoran; et al, Journal of the American Chemical Society, 2012, 134(41), 16987-16990

Production Method 18

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Zirconium tetrabutoxide ,  Zirconium dioxide ,  Palladium ,  Zirconium oxychloride Solvents: 1-Butanol ;  1 h, 25 °C
Reference
Critical role of support crystal structures on highly selective hydrodeoxygenation of lignin-derived vanillin over Pd/ZrO2 catalysts
Zhang, Xin; Jiang, Jingyun; Li, Hao, Fuel Processing Technology, 2023, 249,

Production Method 19

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Palladium Solvents: Ethanol ;  30 min, 25 °C
Reference
Regulating the crystal phase of Pd/Nb2O5 for vanillin selective HDO at room temperature
Xu, Hao; Li, Hao, Journal of Catalysis, 2023, 423, 105-117

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Sodium lignosulfonate Solvents: Water ;  1 h, 1 MPa, 50 °C
Reference
Green catalytic hydrodeoxygenation reaction of vanillin
, China, , ,

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 bar, 140 °C
Reference
Continuous flow Reductive Alkylation of Methanol by Aldehydes. Synthesis of O-Methyl Ethers and 1,1-Dimethoxyacetals
Radjagobalou, Robbie; Rouffeteau, Virgile; Deleu, Alexia; Nabokoff, Pierre; Cossy, Janine; et al, Molecular Catalysis, 2022, 524,

Production Method 22

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Decalin ,  Water ;  5 h, 1 MPa, 120 °C
Reference
Method for catalytic hydrogenation and upgrading of biomass platform compound in Pickering emulsion system
, China, , ,

Production Method 23

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Water ;  12 h, 140 °C
Reference
Nitrogen precursor-mediated construction of N-doped hierarchically porous carbon-supported Pd catalysts with controllable morphology and composition
Pu, Chun; Zhang, Jie; Chang, Ganggang ; Xiao, Yueyang; Ma, Xiaochen; et al, Carbon, 2020, 159, 451-460

Production Method 24

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium ,  Silver ,  Carbon nitride (C3N4) Solvents: Water ;  4 h, rt
Reference
Visible light mediated upgrading of biomass to biofuel
Verma, Sanny; Nasir Baig, R. B.; Nadagouda, Mallikarjuna N.; Varma, Rajender S., Green Chemistry, 2016, 18(5), 1327-1331

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Production Method 26

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Production Method 27

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Production Method 28

Reaction Conditions
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Production Method 29

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Production Method 30

Reaction Conditions
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
Reference
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

2-Methoxy-4-methylphenol Raw materials

2-Methoxy-4-methylphenol Preparation Products

2-Methoxy-4-methylphenol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-51-6)2-Methoxy-4-methylphenol
Order Number:sfd21585
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-51-6)2-Methoxy-4-methylphenol
Order Number:LE5929;LE8064205;LE14656
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:48
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:93-51-6)2-Methoxy-4-methylphenol
Order Number:A1207500
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
Price ($):161.0
Email:sales@amadischem.com

Additional information on 2-Methoxy-4-methylphenol

2-Methoxy-4-methylphenol (CAS No. 93-51-6): Properties, Applications, and Market Insights

2-Methoxy-4-methylphenol, also known as 4-methylguaiacol or creosol, is a naturally occurring organic compound with the CAS number 93-51-6. This aromatic phenol derivative is widely recognized for its distinctive smoky, woody, and slightly sweet aroma, making it a valuable ingredient in various industries. With the increasing demand for natural flavoring agents and fragrance compounds, 2-Methoxy-4-methylphenol has gained significant attention in recent years.

The chemical structure of 2-Methoxy-4-methylphenol consists of a phenol ring substituted with a methoxy group (-OCH3) at the 2-position and a methyl group (-CH3) at the 4-position. This unique arrangement contributes to its antioxidant properties and volatile nature, which are highly sought after in the food and cosmetic industries. Recent studies have also explored its potential as a bioactive compound in pharmaceutical applications, aligning with the growing trend of plant-derived therapeutics.

In the flavor and fragrance industry, 2-Methoxy-4-methylphenol is prized for its ability to impart smoky and spicy notes. It is commonly used in the formulation of vanilla flavors, whiskey aromas, and barbecue seasonings. The compound's natural occurrence in smoked foods, aged wines, and roasted coffee has made it a subject of interest for food scientists developing clean-label ingredients to meet consumer demand for natural products.

The global market for 2-Methoxy-4-methylphenol has shown steady growth, particularly in the Asia-Pacific region, where the food and beverage industry is expanding rapidly. Manufacturers are increasingly focusing on sustainable production methods for this compound, including green chemistry approaches and biocatalytic synthesis, responding to the industry's shift toward environmentally friendly processes.

From a technical perspective, 2-Methoxy-4-methylphenol exhibits several interesting physical properties. It appears as a colorless to pale yellow liquid at room temperature, with a boiling point of approximately 220-222°C. The compound is slightly soluble in water but readily dissolves in most organic solvents, including ethanol, diethyl ether, and vegetable oils. These characteristics make it particularly versatile for various formulation applications.

Recent innovations in aroma chemistry have led to new applications for 2-Methoxy-4-methylphenol in functional fragrances and mood-enhancing scents. The compound's ability to evoke nostalgic memories through its distinctive aroma profile has made it valuable in aromatherapy products and wellness formulations. This aligns with current consumer trends favoring products that offer both functional benefits and emotional connections.

Quality control of 2-Methoxy-4-methylphenol typically involves advanced analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) to ensure purity and consistency. The compound's stability under various storage conditions makes it relatively easy to handle, though proper storage in amber glass containers is recommended to prevent potential oxidation over extended periods.

In the realm of food science, researchers are investigating the role of 2-Methoxy-4-methylphenol in Maillard reaction products and its contribution to the complex flavor profiles of thermally processed foods. This research is particularly relevant to the development of plant-based meat alternatives, where authentic smoky and roasted flavors are crucial for consumer acceptance.

The safety profile of 2-Methoxy-4-methylphenol has been extensively studied, with regulatory bodies such as the Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) recognizing it as generally safe when used in accordance with good manufacturing practices. Its GRAS (Generally Recognized As Safe) status in food applications further supports its widespread use in the industry.

Looking ahead, the future of 2-Methoxy-4-methylphenol appears promising, with potential applications emerging in green packaging materials as an antioxidant additive and in agricultural formulations as a bioactive component. As consumer preferences continue to evolve toward natural and sustainable products, the demand for this versatile compound is expected to grow across multiple sectors.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-51-6)2-Methoxy-4-methylphenol
sfd21585
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-51-6)2-Methoxy-4-methylphenol
LE5929;LE8064205;LE14656
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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